molecular formula C22H23N3O4 B2918917 2-(3-Methoxyphenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1705464-70-5

2-(3-Methoxyphenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2918917
CAS RN: 1705464-70-5
M. Wt: 393.443
InChI Key: MTDSKCGOYOBOHF-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, also known as MPQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPQP belongs to the class of piperidine-based compounds and has been found to exhibit a range of biological and pharmacological activities.

Scientific Research Applications

Synthesis and Characterization

  • Development of Derivatives : A study by Han et al. (2014) focused on synthesizing and characterizing a series of compounds similar to the query compound. These compounds were analyzed using IR, MS, 1H NMR spectra, and X-ray diffraction analysis to understand their structural and chemical properties (Han, Du, Chen, & Zhao, 2014).

Catalytic and Reactive Properties

  • Formation of Pincer Ligands : Casarrubios et al. (2015) reported the metal-promoted degradation of related compounds to form CC'N-pincer ligands. Their study provides insights into the catalytic behaviors of these compounds (Casarrubios et al., 2015).
  • Heterocyclisation Reactions : Mahgoub (1990) investigated the synthesis and heterocyclisation reactions of Michael products, leading to new quinoxaline derivatives. This study contributes to understanding the reactive properties of such compounds (Mahgoub, 1990).

Potential Therapeutic Applications

  • Aldose Reductase Inhibitors : Qin et al. (2015) designed and synthesized a series of aldose reductase inhibitors based on quinoxalinones, indicating potential therapeutic applications in diabetic complications (Qin et al., 2015).

Structural and Electronic Studies

  • Ligand Synthesis and Characterization : Imamoto et al. (2012) synthesized enantiomers of related compounds for use as ligands in rhodium-catalyzed asymmetric hydrogenation, contributing to the field of asymmetric synthesis and chiral pharmaceuticals (Imamoto et al., 2012).

properties

IUPAC Name

2-(3-methoxyphenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-27-17-5-4-6-18(13-17)28-15-22(26)25-11-9-16(10-12-25)29-21-14-23-19-7-2-3-8-20(19)24-21/h2-8,13-14,16H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDSKCGOYOBOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone

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